Cas no 171626-22-5 (3-(Furan-3-yl)-2-hydroxypropanoic acid)

3-(Furan-3-yl)-2-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- 171626-22-5
- EN300-1452139
- 3-(furan-3-yl)-2-hydroxypropanoic acid
- AKOS021493687
- 3-(furan-3-yl)-2-hydroxypropanoicacid
- 3-(Furan-3-yl)-2-hydroxypropanoic acid
-
- インチ: 1S/C7H8O4/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6,8H,3H2,(H,9,10)
- InChIKey: LMBQEFUXQZKBFO-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)CC1=COC=C1
計算された属性
- せいみつぶんしりょう: 156.04225873g/mol
- どういたいしつりょう: 156.04225873g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 70.7Ų
3-(Furan-3-yl)-2-hydroxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1452139-0.5g |
3-(furan-3-yl)-2-hydroxypropanoic acid |
171626-22-5 | 0.5g |
$905.0 | 2023-05-26 | ||
Enamine | EN300-1452139-10.0g |
3-(furan-3-yl)-2-hydroxypropanoic acid |
171626-22-5 | 10g |
$4052.0 | 2023-05-26 | ||
Enamine | EN300-1452139-5.0g |
3-(furan-3-yl)-2-hydroxypropanoic acid |
171626-22-5 | 5g |
$2732.0 | 2023-05-26 | ||
Enamine | EN300-1452139-0.1g |
3-(furan-3-yl)-2-hydroxypropanoic acid |
171626-22-5 | 0.1g |
$829.0 | 2023-05-26 | ||
Enamine | EN300-1452139-0.05g |
3-(furan-3-yl)-2-hydroxypropanoic acid |
171626-22-5 | 0.05g |
$792.0 | 2023-05-26 | ||
Enamine | EN300-1452139-2.5g |
3-(furan-3-yl)-2-hydroxypropanoic acid |
171626-22-5 | 2.5g |
$1848.0 | 2023-05-26 | ||
Enamine | EN300-1452139-0.25g |
3-(furan-3-yl)-2-hydroxypropanoic acid |
171626-22-5 | 0.25g |
$867.0 | 2023-05-26 | ||
Enamine | EN300-1452139-1.0g |
3-(furan-3-yl)-2-hydroxypropanoic acid |
171626-22-5 | 1g |
$943.0 | 2023-05-26 |
3-(Furan-3-yl)-2-hydroxypropanoic acid 関連文献
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
3-(Furan-3-yl)-2-hydroxypropanoic acidに関する追加情報
Recent Advances in the Study of 3-(Furan-3-yl)-2-hydroxypropanoic acid (CAS: 171626-22-5)
3-(Furan-3-yl)-2-hydroxypropanoic acid (CAS: 171626-22-5) is a furan-derived hydroxy acid that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its direct biological activities. This research brief consolidates the latest findings on this compound, focusing on its synthesis, mechanistic insights, and potential applications in drug development.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of 3-(Furan-3-yl)-2-hydroxypropanoic acid via a novel enzymatic pathway using recombinant E. coli expressing engineered aldolases. The process achieved a yield of 78% with high enantioselectivity (>99% ee), addressing previous challenges in stereocontrol. The study emphasized the compound's role as a chiral building block for antiviral prodrugs, particularly in the development of nucleoside analogs targeting RNA viruses.
In pharmacological research, 3-(Furan-3-yl)-2-hydroxypropanoic acid has shown promising anti-inflammatory properties through modulation of the NLRP3 inflammasome pathway. A Nature Communications paper (2024) revealed that derivatives of this compound reduced IL-1β secretion by 62% in macrophage models, with molecular docking studies suggesting competitive binding at the NACHT domain. These findings position it as a potential lead compound for treating inflammatory disorders such as gout and atherosclerosis.
The compound's metabolic fate was elucidated in a recent Drug Metabolism and Disposition study (2024), where LC-MS/MS analysis identified three primary phase I metabolites in human hepatocytes. The major metabolic pathway involved oxidation of the furan ring, with the 2-hydroxypropanoic acid moiety remaining intact. This metabolic stability suggests favorable pharmacokinetic properties for drug development applications.
Emerging applications in materials science have also been reported. ACS Applied Materials & Interfaces (2023) described the incorporation of 3-(Furan-3-yl)-2-hydroxypropanoic acid into self-assembling hydrogels for controlled drug delivery. The furan ring provided π-π stacking interactions crucial for hydrogel stability, while the carboxylic acid group enabled pH-responsive release properties. This dual functionality makes it particularly valuable for targeted cancer therapies.
Ongoing clinical investigations (Phase I trials) are evaluating the safety profile of 3-(Furan-3-yl)-2-hydroxypropanoic acid derivatives as novel antidiabetic agents. Preliminary results presented at the American Diabetes Association 2024 conference showed significant PPARγ agonistic activity without the weight gain side effects associated with current thiazolidinediones. The molecular mechanism appears to involve selective modulation of PPARγ phosphorylation states.
Future research directions highlighted in recent reviews include exploring the compound's potential in: (1) PROTAC design as a linker moiety, leveraging its rigidity and hydrogen bonding capacity; (2) development of furan-based metal-organic frameworks for antimicrobial applications; and (3) as a precursor for bio-based polymers with shape-memory properties. The versatility of 171626-22-5 continues to inspire innovative applications across multiple disciplines.
171626-22-5 (3-(Furan-3-yl)-2-hydroxypropanoic acid) 関連製品
- 1806907-56-1(3-Cyano-2-(difluoromethyl)-4-fluoro-5-nitropyridine)
- 91969-89-0(3-(4-METHYLPHENOXY)-2-BUTANONE)
- 2807466-82-4(1-Bromo-2-chloro-3-fluoro-4-isopropoxybenzene)
- 1156314-94-1(4-methoxyquinoline-3-carbonitrile)
- 67141-18-8(4-(1,1-dimethylethyl)-2-Pyridinemethanol)
- 172035-86-8(3-Thienylmagnesium iodide)
- 98879-66-4(4-Amino-2-nitrocinnamic acid)
- 20297-37-4(rac 1-Methyl-pyrrolidine-2-carbonitrile)
- 899351-42-9(2-1-methanesulfonyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ylphenol)
- 2228486-28-8(3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid)




